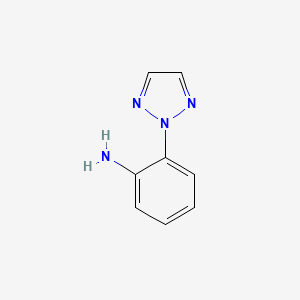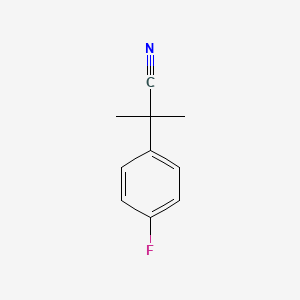![molecular formula C9H6O4 B1342582 [2,2'-Bifuran]-5-ácido carboxílico CAS No. 856122-70-8](/img/structure/B1342582.png)
[2,2'-Bifuran]-5-ácido carboxílico
Descripción general
Descripción
[2,2’-Bifuran]-5-carboxylic acid is an organic compound that features a bifuran structure with a carboxylic acid functional group at the 5-position
Aplicaciones Científicas De Investigación
[2,2’-Bifuran]-5-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its use as a building block for drug synthesis.
Mecanismo De Acción
Target of Action
It has been used as a precursor for the synthesis of bio-based polyesters . It’s also been applied as a substitute for bisphenol A in the preparation of partially bio-based dimethacrylate resins .
Mode of Action
It’s known that it can participate in polycondensation reactions to form polyesters . In these reactions, the carboxylic acid groups of the bifuran compound react with alcohols to form ester linkages, creating a polymer chain .
Result of Action
The primary result of [2,2’-Bifuran]-5-carboxylic acid’s action is the formation of bio-based polyesters . These polyesters have high intrinsic viscosities and good thermal stability . They can be processed into free-standing films via melt-pressing .
Análisis Bioquímico
Biochemical Properties
[2,2’-Bifuran]-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of bio-based polymers and resins. It interacts with enzymes such as furan-based dimethacrylate synthases, which facilitate the formation of dimethacrylate resins . These interactions are essential for the production of bio-derived materials that can replace traditional petroleum-based products. The compound’s ability to form stable complexes with various proteins and enzymes highlights its importance in biochemical synthesis and industrial applications.
Cellular Effects
The effects of [2,2’-Bifuran]-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, [2,2’-Bifuran]-5-carboxylic acid has been observed to affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cellular function and energy production.
Molecular Mechanism
At the molecular level, [2,2’-Bifuran]-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and protein synthesis . The compound’s ability to bind to specific sites on enzymes and proteins allows it to modulate their activity, thereby influencing various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2,2’-Bifuran]-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that [2,2’-Bifuran]-5-carboxylic acid can have sustained effects on cellular metabolism and function, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of [2,2’-Bifuran]-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can lead to toxic effects and adverse reactions, highlighting the importance of dosage optimization in experimental settings. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental.
Metabolic Pathways
[2,2’-Bifuran]-5-carboxylic acid is involved in several metabolic pathways, including those related to the synthesis of bio-based polymers and resins . It interacts with enzymes such as furan-based dimethacrylate synthases and other cofactors, influencing metabolic flux and the levels of various metabolites. These interactions are crucial for the compound’s role in biochemical synthesis and industrial applications.
Transport and Distribution
Within cells and tissues, [2,2’-Bifuran]-5-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of [2,2’-Bifuran]-5-carboxylic acid within specific cellular compartments are essential for its function and activity.
Subcellular Localization
The subcellular localization of [2,2’-Bifuran]-5-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that [2,2’-Bifuran]-5-carboxylic acid can interact with its target biomolecules and participate in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bifuran]-5-carboxylic acid typically involves the coupling of furan derivatives. One common method is the reductive homocoupling of 5-bromofuran-2-carboxylates using alcohols as reductants in the presence of a palladium catalyst . Another approach involves the photochemical coupling of 5-bromo-2-furfural with furan derivatives under UV light .
Industrial Production Methods
Industrial production methods for [2,2’-Bifuran]-5-carboxylic acid are still under development, with research focusing on environmentally benign and cost-effective protocols. The use of biomass-derived furfural as a starting material is a promising approach, leveraging renewable resources to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bifuran]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding esters or amides.
Reduction: The bifuran structure can be reduced under specific conditions to yield different derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Alcohols in the presence of palladium catalysts for reductive coupling.
Halogenating agents: Bromine for halogenation reactions.
Major Products
The major products formed from these reactions include bifuran esters, amides, and halogenated derivatives, which can be further utilized in the synthesis of advanced materials and polymers .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: A well-known bio-based monomer used in the production of polyesters.
5-Hydroxymethylfurfural: Another furan derivative with applications in polymer synthesis and as a chemical intermediate.
Uniqueness
[2,2’-Bifuran]-5-carboxylic acid is unique due to its bifuran structure, which imparts distinct chemical and physical properties. This structure enhances its thermal stability and UV resistance, making it a valuable component in the development of advanced materials .
Propiedades
IUPAC Name |
5-(furan-2-yl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBJDUGWLRJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596379 | |
| Record name | [2,2'-Bifuran]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856122-70-8 | |
| Record name | [2,2'-Bifuran]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)




